Mass Spectrometric Differentiation: +6 Da Shift Enables Unambiguous Quantitation in Complex Matrices
The incorporation of six deuterium atoms in (3R,5R)-Rosuvastatin Lactone-d6 produces a predictable +6 Da mass shift relative to the unlabeled Rosuvastatin Lactone (MW ~463.6 Da vs ~469.6 Da for the d6 analog) [1]. This isotopic signature allows for selective monitoring of the internal standard via MRM transitions without interference from the endogenous or formulation-derived analyte, which is not possible with unlabeled lactone [2].
| Evidence Dimension | Mass Difference (Da) |
|---|---|
| Target Compound Data | +6 Da (m/z shift) |
| Comparator Or Baseline | Unlabeled Rosuvastatin Lactone: 0 Da (reference) |
| Quantified Difference | 6 Da mass shift |
| Conditions | Electrospray ionization (ESI) positive mode LC-MS/MS analysis |
Why This Matters
The 6 Da mass shift eliminates isobaric interference, a fundamental requirement for accurate internal standard-based quantitation in regulatory bioanalysis and impurity profiling.
- [1] Veeprho. (n.d.). Rosuvastatin Lactone-D6. Product Technical Datasheet. View Source
- [2] MacWan, J. S., Ionita, I. A., & Akhlaghi, F. (2012). A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 402(3), 1217-1227. View Source
